molecular formula C21H16FN3O B3002935 3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide CAS No. 838607-54-8

3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Katalognummer: B3002935
CAS-Nummer: 838607-54-8
Molekulargewicht: 345.377
InChI-Schlüssel: IHLRULTWWRKLMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C21H16FN3O and its molecular weight is 345.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Automated Radiosynthesis in Clinical Imaging

One significant application of derivatives of 3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is in the automated radiosynthesis of clinical radiotracers. For example, in a study by Ohkubo et al. (2021), the compound was used in the production of [18F]FMISO and [18F]PM-PBB3, radiotracers for imaging hypoxia and tau pathology respectively. This method involves 18 F-fluoroalkylation using [18F]epifluorohydrin for clinical applications, showcasing its utility in medical imaging and diagnostics (Ohkubo et al., 2021).

Development of Poly(ADP-ribose) Polymerase Inhibitors

The compound has also been utilized in the development of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP). A study by Penning et al. (2010) highlighted the synthesis of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors, demonstrating significant enzyme potency and cellular potency. These compounds also exhibited oral bioavailability and potential efficacy in cancer models, indicating their importance in cancer therapy and pharmacology (Penning et al., 2010).

Synthesis and Characterization in Chemical Research

Another application is seen in the synthesis and characterization of related compounds for chemical research purposes. Achugatla et al. (2017) reported the synthesis and characterization of new derivatives of this compound, highlighting its relevance in chemical synthesis and analysis. The study underscores the compound's utility in the development of new chemical entities, contributing to the expansion of chemical knowledge and applications (Achugatla et al., 2017).

Study of Peripheral Benzodiazepine Receptors

In neurodegenerative disorders research, compounds like this compound derivatives have been used to study peripheral benzodiazepine receptors. Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted derivatives to investigate their affinity and selectivity for peripheral benzodiazepine receptors. This study illustrates the compound's potential in neuropharmacology and the study of neurodegenerative diseases (Fookes et al., 2008).

Development of Antiviral Agents

The compound and its derivatives have also been investigated for their antiviral properties. For instance, research on 2-amino-3-substituted derivatives by Hamdouchi et al. (1999) highlights their potential as antirhinovirus agents. These studies contribute to the ongoing search for new and effective antiviral drugs (Hamdouchi et al., 1999).

Zukünftige Richtungen

The future directions for research on “3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide” and similar compounds could include further exploration of their medicinal properties, development of more efficient synthesis methods, and investigation of their potential applications in material science .

Eigenschaften

IUPAC Name

3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c1-14-4-3-11-25-13-19(24-20(14)25)15-7-9-18(10-8-15)23-21(26)16-5-2-6-17(22)12-16/h2-13H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLRULTWWRKLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.